molecular formula C13H11N3OS B2732738 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1019137-71-3

3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2732738
CAS No.: 1019137-71-3
M. Wt: 257.31
InChI Key: IGKFCUZDDXVGEQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class, characterized by a fused bicyclic structure with a sulfur atom at position 2 (thioxo group) and substituents at positions 3 (methyl) and 7 (phenyl). The synthesis of such derivatives typically involves condensation reactions with primary aliphatic amines under reflux in acetic acid, as outlined in general procedures for pyrrolo[3,2-d]pyrimidin-4-ones .

Properties

IUPAC Name

3-methyl-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-16-12(17)11-10(15-13(16)18)9(7-14-11)8-5-3-2-4-6-8/h2-7,14H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKFCUZDDXVGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the condensation of ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate with (trimethylsilyl)isothiocyanate (TMS-ITC). This reaction proceeds through nucleophilic addition and subsequent cyclization to form the desired pyrrolopyrimidine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include (trimethylsilyl)isothiocyanate (TMS-ITC) and ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate. Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from these reactions include various pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the specific substituents and reaction conditions used .

Scientific Research Applications

3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Phenyl vs.
  • Fused Ring Systems: Benzothieno analogs (e.g., compound 4 in ) exhibit fluorescence and higher COX-2 affinity due to extended π-conjugation and sulfonamide groups .
  • Polar Substituents: Aminomethyl benzyl groups (as in ) improve solubility and target engagement in myeloperoxidase inhibition, a feature absent in the target compound .

Anti-Inflammatory Potential

  • Target Compound: While direct activity data are unavailable, structural similarity to benzothieno derivatives suggests possible COX-2 inhibition. However, the absence of sulfonamide thio-groups (critical for COX-2 binding in benzothieno analogs) may limit efficacy .
  • Benzothieno Derivatives: Compounds like 4 (antipyrine-bearing) show dual functionality: anti-inflammatory activity (COX-2 ΔG = −9.4 kcal/mol) and fluorescence for tumor imaging .

Enzyme Inhibition

    Biological Activity

    3-Methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolo[3,2-d]pyrimidine class of heterocycles, which are recognized for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

    The molecular formula of this compound is C15H13N3OSC_{15}H_{13}N_3OS with a molecular weight of approximately 283.4 g/mol. The structure features a thioxo group that may contribute to its biological activity by interacting with various molecular targets.

    PropertyValue
    Molecular FormulaC15H13N3OS
    Molecular Weight283.4 g/mol
    IUPAC NameThis compound
    CAS Number1261017-98-4

    The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects such as:

    • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
    • Antimicrobial Properties : The structure allows for interactions that may disrupt microbial cell functions.

    Biological Activities

    Research has indicated several key biological activities associated with this compound:

    • Anticancer Activity : Studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines.
    • Antimicrobial Effects : The compound has shown potential against Gram-positive and Gram-negative bacteria.
    • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic pathways.

    Case Studies

    Several studies have highlighted the efficacy of related compounds in various biological assays:

    • Antitumor Studies : A study published in RSC Advances reported that pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
      CompoundCell LineIC50 (µM)
      3-Methyl DerivativeMCF-710
      7-Phenyl DerivativeHeLa5
    • Antimicrobial Efficacy : Research published in MDPI indicated that thioxo derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .
      PathogenMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus15 µg/mL
      Escherichia coli20 µg/mL

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